4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide
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Overview
Description
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide is a complex organic compound featuring a benzimidazole core linked to a piperazine ring
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with N-ethylpiperazine under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate are structurally related and used as anthelmintics.
Uniqueness
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide is unique due to its combined benzimidazole and piperazine structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-2-16-15(21)20-9-7-19(8-10-20)11-14-17-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3,(H,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMFMSGTRDAREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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